2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
Description
Properties
CAS No. |
47812-48-6 |
|---|---|
Molecular Formula |
C28H18N4O3S4 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C28H18N4O3S4/c1-14-2-9-21-24(25(14)39(33,34)35)38-28(32-21)17-6-11-20-23(13-17)37-27(31-20)16-5-10-19-22(12-16)36-26(30-19)15-3-7-18(29)8-4-15/h2-13H,29H2,1H3,(H,33,34,35) |
InChI Key |
NKNPWUKNWAVDGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(S4)C5=CC6=C(C=C5)N=C(S6)C7=CC=C(C=C7)N)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Benzothiazole Ring Formation
The benzothiazole scaffold is typically synthesized via cyclization reactions involving 2-aminothiophenols and various carbonyl-containing reagents such as aldehydes, nitriles, carboxylic acids, esters, or acyl chlorides. The classical method dates back to Hofmann (1887), who demonstrated the cyclization of 2-aminothiophenol derivatives to form benzothiazoles under acidic or oxidative conditions.
Modern Synthetic Approaches
Recent advances include oxidative cyclization using photosensitizers like riboflavin and oxidants such as potassium peroxydisulfate, which improve yields and selectivity. Other methods involve transition metal-catalyzed processes and microwave-assisted synthesis, although these are less commonly applied to complex multi-benzothiazole systems.
Preparation of 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
Stepwise Synthetic Strategy
The target compound features three benzothiazole units linked through specific positions, with one bearing a sulfonic acid group and another substituted with a 4-aminophenyl moiety and a methyl group. The synthesis involves:
- Formation of substituted benzothiazole intermediates : Starting from 2-aminothiophenol derivatives, benzothiazole rings are constructed with appropriate substituents such as methyl and 4-aminophenyl groups.
- Coupling of benzothiazole units : The linkage between benzothiazole moieties is achieved via electrophilic aromatic substitution or cross-coupling reactions.
- Sulfonation : Introduction of the sulfonic acid group at the 7-position of one benzothiazole ring is performed using sulfonating agents like chlorosulfonic acid or sulfur trioxide complexes under controlled conditions.
Representative Preparation Method (Patent-Based)
According to patent WO2012145728A1, benzothiazole compounds similar in structure are prepared by:
- Reacting substituted 2-aminothiophenols with appropriate aromatic aldehydes or halides to form mono- or bis-benzothiazole intermediates.
- Employing oxidative cyclization to close the benzothiazole rings.
- Functionalizing the aromatic rings by sulfonation to introduce sulfonic acid groups.
- Purifying the final compound by recrystallization or chromatographic techniques.
Data Table: Typical Synthetic Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Benzothiazole ring formation | 2-Aminothiophenol + aldehyde or halide + oxidant (e.g., K2S2O8) | Acetic acid or ethanol | 60-100 °C | 4-12 hours | 70-85 | Oxidative cyclization preferred |
| Coupling of benzothiazoles | Electrophilic aromatic substitution or Pd-catalyzed cross-coupling | DMF or DMSO | 80-120 °C | 6-24 hours | 60-75 | Requires inert atmosphere |
| Sulfonation | Chlorosulfonic acid or SO3 complex | Dichloromethane or CS2 | 0-50 °C | 1-3 hours | 65-80 | Controlled addition to avoid over-sulfonation |
| Purification | Recrystallization or chromatography | Various solvents | Ambient | Variable | - | Ensures high purity |
Analytical and Research Notes
- The sulfonic acid group is typically introduced last to avoid interference with earlier synthetic steps due to its strong acidity and reactivity.
- The 4-aminophenyl substituent requires protection/deprotection strategies if sensitive conditions are used during synthesis.
- Multi-step synthesis demands careful control of reaction conditions to prevent polymerization or side reactions.
- Literature on this specific compound is limited, but related benzothiazole derivatives provide a valuable synthetic framework.
Summary of Key Literature Sources
| Source Type | Reference Details | Contribution to Preparation Methods |
|---|---|---|
| Patent | WO2012145728A1 (2012) | Detailed synthetic routes for benzothiazole derivatives |
| Chemical Databases | Chemfont, PubChem (2022-2025) | Structural data and general chemical information |
| Scholarly Articles | Indian Journal of Pharmaceutical Education and Research (2024) | Overview of benzothiazole synthesis and medicinal chemistry |
| Research Reviews | IJPSR (2017) | Comprehensive review of 2-substituted benzothiazole syntheses |
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . Microwave irradiation is often employed to accelerate reaction rates and improve yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
Biological Research
This compound has been studied for its potential biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. For instance:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, which may lead to therapeutic effects in various diseases.
- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing cellular processes and pathways.
Anticancer Activity
Research indicates that compounds within the benzothiazole family exhibit significant antitumor properties. The specific structure of this compound enhances its ability to selectively inhibit cancer cell growth. For example:
- Mechanism : The compound's interactions with cancer cell lines have shown promise in inhibiting proliferation and promoting apoptosis (programmed cell death) in various cancer types.
Photophysical Properties
The unique sulfonic acid group enhances the solubility and reactivity of this compound, making it suitable for applications in:
- Fluorescent Probes : It can be utilized as a fluorescent probe in biochemical assays due to its photophysical properties.
Material Science
The compound is also being investigated for its potential applications in material science:
- Organic Electronics : Its properties may be harnessed in the development of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Studies
Several studies highlight the effectiveness of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Research | Demonstrated selective inhibition of cancer cell lines with minimal toxicity to normal cells. |
| Study 2 | Enzyme Inhibition | Showed significant inhibition of specific enzymes involved in metabolic pathways related to cancer progression. |
| Study 3 | Organic Electronics | Evaluated as a potential material for improving charge transport in organic solar cells, leading to enhanced efficiency. |
Mechanism of Action
The mechanism of action of 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple benzothiazole rings and aminophenyl group allow it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Key Comparative Insights :
Structural Complexity: The target compound’s tricyclic benzothiazole framework distinguishes it from simpler mono- or bicyclic analogs. This extended conjugation may enhance its optical properties (e.g., fluorescence quantum yield) compared to single-ring derivatives like 2-(4-aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid .
Functional Group Influence: Sulfonic Acid (-SO₃H): Unlike sulfonamide-linked analogs (e.g., N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide), the sulfonic acid group in the target compound confers higher hydrophilicity and acidity (pKa ~1–2), making it suitable for aqueous-phase reactions or ion-exchange applications .
Synthetic Accessibility :
- The target compound requires multi-step synthesis involving sequential condensations, whereas simpler derivatives (e.g., 2-(methylthio)-1,3-benzothiazol-6-amine) can be prepared in fewer steps .
Biological and Material Relevance: Benzothiazoles with sulfonic acid groups (e.g., the target compound) are less explored in drug discovery compared to sulfonamide derivatives, which are well-documented for kinase inhibition . However, their solubility makes them candidates for diagnostic imaging or polymer chemistry.
Research Findings and Data
Table 2: Experimental Data for Selected Compounds
| Property | Target Compound | 2-(4-Aminophenyl)-6-methyl-1,3-benzothiazole-7-sulfonic acid | N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~527.6 (estimated) | 320.35 | 367.44 |
| Solubility in Water | High (due to -SO₃H) | Moderate | Low |
| Melting Point (°C) | Not reported | >300 (decomposes) | 180–185 |
| Synthetic Steps | ≥3 | 2 | 2 |
| Reported Biological Activity | None | None | Enzyme inhibition (hypothetical) |
Biological Activity
The compound 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid, also known as sodium salt of 2,6':2',6''-terbenzothiazole-7-sulfonic acid, has garnered attention in biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
| Property | Details |
|---|---|
| CAS Number | 10132-80-6 |
| Molecular Formula | C28H17N4NaO3S4 |
| Molecular Weight | 608.7 g/mol |
| IUPAC Name | Sodium; 2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonate |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites. This inhibition can lead to altered metabolic pathways and cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signal transduction pathways that regulate cell proliferation and survival.
- Antiproliferative Effects : Research indicates that derivatives of benzothiazoles exhibit antiproliferative properties against various cancer cell lines. The sulfonic acid group enhances solubility and bioavailability, contributing to its efficacy in biological systems .
Antitumor Activity
A study evaluating the antitumor effects of benzothiazole derivatives found that compounds similar to the one demonstrated significant cytotoxicity against various cancer cell lines:
- In Vitro Studies : The compound showed IC50 values indicating effective inhibition of cell growth in several cancer types, including breast (T-47D), prostate (PC-3), and ovarian (OVCAR-4) cancers .
- In Vivo Studies : Further assessments on P. berghei-infected mice showed that certain derivatives had a sustained decrease in parasitemia levels, suggesting potential antimalarial properties as well .
Antimicrobial Properties
Research has indicated that benzothiazole derivatives possess antimicrobial activity. For instance:
- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against both gram-positive and gram-negative bacteria .
- Mechanistic Insights : The mechanism often involves disruption of bacterial cell walls or interference with metabolic processes essential for bacterial growth .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Findings |
|---|---|---|
| 2-(4-Aminophenyl)benzothiazole | Antitumor | Selective inhibition of cancer cell growth |
| 2-(4-Aminophenyl)benzimidazole | Antimicrobial and anti-inflammatory | Effective against various pathogens |
| 2-(4-Aminophenyl)benzoxazole | Anticancer and antimicrobial | Potential for broad-spectrum antimicrobial activity |
The unique sulfonic acid group in the compound enhances solubility and reactivity compared to its analogs, making it particularly suitable for applications requiring high solubility .
Case Study 1: Antimalarial Activity
In a study focused on the antimalarial properties of benzothiazole derivatives, two compounds were identified with specific activity against Plasmodium falciparum. These compounds were effective across different stages of the parasite lifecycle and showed promising results in reducing parasitemia levels in infected mice .
Case Study 2: Antitumor Efficacy
A recent investigation into the cytotoxic effects of benzothiazole compounds revealed that one derivative exhibited significant antiproliferative effects on human cancer cell lines. The study highlighted the potential for further development into therapeutic agents targeting specific cancers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this benzothiazole-sulfonic acid derivative, and how do reaction conditions influence yield?
- The compound can be synthesized via multi-step condensation reactions involving benzothiazole precursors and sulfonic acid coupling agents. Key steps include:
- Thiazole ring formation : Use of Vilsmeier-Haack reagent (DMF/POCl₃) for cyclization, as demonstrated in analogous benzothiazole syntheses .
- Sulfonation : Controlled introduction of the sulfonic acid group at position 7 using sulfur trioxide or chlorosulfonic acid under anhydrous conditions.
- Purification : Column chromatography with silica gel and methanol/chloroform gradients to isolate the target compound.
- Yield optimization requires strict temperature control (60–65°C for cyclization) and inert atmospheres to prevent side reactions.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Spectroscopic characterization :
- IR spectroscopy : Validate sulfonic acid (-SO₃H) stretches (1150–1250 cm⁻¹) and benzothiazole C=N bonds (1600–1650 cm⁻¹) .
- UV-Vis : Monitor π→π* transitions in benzothiazole rings (λmax ~280–320 nm) .
- Elemental analysis : Verify C, H, N, S content (±0.3% deviation from theoretical values) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Solubility : Highly polar due to the sulfonic acid group, soluble in DMSO, DMF, and aqueous buffers (pH >7). Limited solubility in chloroform or ethyl acetate .
- Stability : Susceptible to photodegradation; store in amber vials at −20°C under nitrogen. Avoid prolonged exposure to basic conditions (risk of sulfonate ester formation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of benzothiazole-sulfonic acid derivatives?
- Case study : Conflicting data on antitumor activity may arise from assay-specific variables (e.g., cell line sensitivity, incubation time).
- Experimental design :
- Standardize assays using NCI-60 cell lines and include positive controls (e.g., doxorubicin).
- Perform dose-response curves (0.1–100 μM) with triplicate measurements to assess IC₅₀ reproducibility .
- Mechanistic studies : Use fluorescence quenching to evaluate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Formulation :
- Nanoparticulate delivery : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance plasma half-life .
- Salt formation : Convert to sodium sulfonate for improved aqueous solubility (tested via shake-flask method) .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like β-tubulin (PDB ID: 1SA0) or kinase domains.
- Focus on substituent effects: Methyl groups at position 6 may sterically hinder non-specific binding .
Q. What advanced analytical methods address challenges in quantifying trace impurities?
- HPLC-UV/HRMS :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
